Thiohexam

Description

N-cyclohexyl-2-benzothiazosulfenamide is a Standardized Chemical Allergen. The physiologic effect of n-cyclohexyl-2-benzothiazosulfenamide is by means of Increased Histamine Release, and Cell-mediated Immunity.

rubber cure accelerato

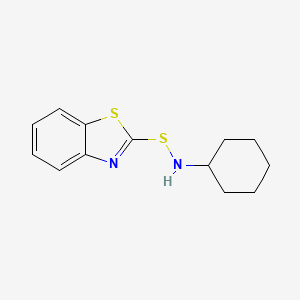

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTKGFXNUBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020360 | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Cream-colored solid; [HSDB] Off-white powder or white to off-white granules; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiohexam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED POWDER | |

CAS No. |

95-33-0 | |

| Record name | Accelerator CZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiohexam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiohexam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiohexam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylbenzothiazole-2-sulfenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA53G94EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

93-100 °C | |

| Record name | 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiohexam: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiohexam, known chemically as N-cyclohexyl-2-benzothiazolesulfenamide, is a chemical compound primarily utilized as a delayed-action accelerator in the vulcanization of rubber.[1][2] Beyond its industrial applications, this compound is recognized in the medical and toxicological fields as a notable skin sensitizer, capable of inducing allergic contact dermatitis.[2][3] This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, synthesis protocols, and the immunological signaling pathways associated with this compound-induced skin sensitization.

Chemical Structure and Identification

This compound is a derivative of benzothiazole, characterized by a cyclohexylamino group attached to the sulfur atom of the sulfenamide (B3320178). The definitive chemical identifiers for this compound are provided below.

-

IUPAC Name: N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

-

Alternate IUPAC Name: S-(1,3-benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine[4]

Caption: Logical relationship of this compound's core chemical identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and understanding its behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Weight | 264.41 g/mol | [4][5] |

| Physical Description | Cream-colored or off-white powder/granules | [2] |

| Melting Point | 93-100 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in benzene | [2] |

| LogP (XlogP3-AA) | 4.40 | [6] |

Experimental Protocols: Synthesis of this compound

The primary route for synthesizing this compound is through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with cyclohexylamine. Various oxidizing agents can be employed, with sodium hypochlorite (B82951) being a common choice due to high yields.

Protocol: Oxidative Condensation using Sodium Hypochlorite

This protocol describes a common laboratory-scale synthesis of N-cyclohexyl-2-benzothiazolesulfenamide.

Materials:

-

2-mercaptobenzothiazole (MBT)

-

Cyclohexylamine

-

Sodium hypochlorite (NaOCl) solution (e.g., 5%)

-

Solvent (e.g., cyclohexane)

-

Hot water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-mercaptobenzothiazole in a solution of cyclohexylamine. The amine is often used in excess to act as both reactant and solvent.[1][7]

-

Cooling: The mixture is thoroughly stirred and cooled to approximately 35°C.[7]

-

Oxidation: Slowly add a 5% sodium hypochlorite solution dropwise to the stirred mixture. The addition is controlled to maintain the reaction temperature and prevent the formation of byproducts.[7] The reaction proceeds until the yellow solid of MBT is no longer visible.[7]

-

Filtration and Washing: The resulting solid product, N-cyclohexyl-2-benzothiazolesulfenamide, is collected by vacuum filtration. The filter cake is then washed with hot water until the filtrate is neutral to remove unreacted starting materials and salts.[7]

-

Drying: The purified product is dried, for instance, by centrifugal drying followed by hot air blowing, to yield the final product.[7]

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is not used for therapeutic purposes; its primary biological significance is as a contact allergen. The physiologic effect of N-cyclohexyl-2-benzothiazosulfenamide is mediated by increased histamine (B1213489) release and cell-mediated immunity.[2] This occurs through a process known as skin sensitization, which can lead to allergic contact dermatitis (ACD).

The mechanism of skin sensitization is a complex immunological process that can be described by an Adverse Outcome Pathway (AOP). This pathway consists of several key events:

-

Molecular Initiating Event (KE1): this compound, acting as a hapten, penetrates the skin and covalently binds to skin proteins. This formation of a hapten-protein complex is the crucial first step.[8][9]

-

Keratinocyte Activation (KE2): The hapten-protein complexes, along with the chemical itself, induce stress responses in keratinocytes (the main cells of the epidermis), leading to the release of pro-inflammatory cytokines and chemokines.[8]

-

Dendritic Cell Activation (KE3): Dendritic cells (DCs), specifically Langerhans cells in the skin, recognize and internalize the hapten-protein complexes. This triggers their activation and maturation.[8][10]

-

T-Cell Proliferation (KE4): The activated dendritic cells migrate from the skin to the local lymph nodes. Here, they present the haptenated peptide antigens to naive T-cells. This leads to the clonal expansion and proliferation of allergen-specific T-cells, establishing an immunological memory.[8][10]

Upon subsequent exposure to this compound, these memory T-cells are rapidly activated, leading to a more pronounced inflammatory response in the skin, which is the clinical manifestation of allergic contact dermatitis.[8][11]

Caption: Key events in the signaling pathway of this compound-induced skin sensitization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 95-33-0 [thegoodscentscompany.com]

- 7. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]

- 8. An Introduction to Skin Sensitisation Prediction | Gentronix [gentronix.co.uk]

- 9. Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. More Than a Rash: What is a Skin Sensitizer? | Chemscape Safety Technologies [chemscape.com]

Thiohexam: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 95-33-0

IUPAC Name: N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

This document provides an in-depth technical overview of Thiohexam, a chemical compound primarily utilized as a rubber vulcanization accelerator. It is also recognized as a potential skin sensitizer (B1316253), a factor of consideration in toxicological and dermatological research. This guide is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications.

Physicochemical Properties and Identification

This compound, also known by synonyms such as CBS and 2-(Cyclohexylaminothio)benzothiazole, is a sulfenamide (B3320178) accelerator. Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95-33-0 | |

| IUPAC Name | N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine | |

| Molecular Formula | C13H16N2S2 | |

| Molecular Weight | 264.42 g/mol |

Application in Rubber Vulcanization

This compound is a widely used delayed-action accelerator in the vulcanization of natural and synthetic rubbers. Its primary function is to increase the rate of the sulfur cross-linking reaction, which converts raw rubber into a more durable material with improved elasticity and strength. The delayed-action characteristic of sulfenamide accelerators like this compound provides a crucial processing safety window, preventing premature vulcanization (scorch) during the mixing and shaping stages.

Mechanism of Action in Vulcanization

The vulcanization process accelerated by this compound, in the presence of activators like zinc oxide and stearic acid, is a complex series of chemical reactions. While the precise mechanism is multifaceted, a generally accepted pathway involves the following key stages:

-

Formation of an Active Sulfurating Agent: Initially, this compound reacts with activators and sulfur to form a complex, which is a more reactive sulfurating agent than elemental sulfur alone.

-

Reaction with Rubber: This active agent then reacts with the rubber polymer chains, creating rubber-bound intermediates with pendant accelerator groups.

-

Cross-link Formation: Finally, these intermediates react with each other to form the sulfur cross-links between the polymer chains, resulting in the three-dimensional network structure of vulcanized rubber.

The delayed action is attributed to the time required for the initial reactions to form the active sulfurating agent.

Cure Characteristics

The performance of this compound as an accelerator is evaluated by its effect on the cure characteristics of the rubber compound. These are typically measured using a rheometer, which records the torque required to oscillate a rotor embedded in the rubber sample as it vulcanizes over time at a specific temperature. Key parameters include:

-

Scorch Time (ts2): The time at which the vulcanization process begins, indicating the processing safety window.

-

Optimum Cure Time (tc90): The time required to achieve 90% of the maximum cross-link density, representing the optimal duration of the curing process.

-

Minimum Torque (ML): An indicator of the viscosity of the unvulcanized rubber compound.

-

Maximum Torque (MH): An indicator of the stiffness and cross-link density of the fully vulcanized rubber.

Studies on various rubber blends have demonstrated that the type and concentration of the accelerator significantly influence these parameters. For instance, in natural rubber/chloroprene rubber blends, the choice of accelerator, including sulfenamide types, has a pronounced effect on scorch time and optimum cure time.

Toxicological Profile: Allergic Contact Dermatitis

This compound is a known skin sensitizer and can cause allergic contact dermatitis (ACD) in susceptible individuals. ACD is a delayed-type hypersensitivity reaction (Type IV) mediated by T-cells.

Signaling Pathway in Allergic Contact Dermatitis

The pathogenesis of ACD involves a complex interplay of innate and adaptive immune responses. While a specific, detailed signaling pathway for this compound-induced ACD is not extensively elucidated in readily available literature, the general mechanism for chemical sensitizers is understood to involve the following key events:

-

Haptenation: As a small molecule (hapten), this compound penetrates the skin and covalently binds to endogenous skin proteins to form a hapten-protein complex. This complex is immunogenic.

-

Innate Immune Activation: The hapten-protein complex is recognized by cells of the innate immune system, such as keratinocytes and Langerhans cells. This recognition can occur through pattern recognition receptors like Toll-like receptors (TLRs), leading to the release of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α).

-

Dendritic Cell Maturation and Migration: Langerhans cells and other dermal dendritic cells uptake and process the hapten-protein complex. The inflammatory signals trigger their maturation and migration to the draining lymph nodes.

-

T-cell Priming and Differentiation: In the lymph nodes, the mature dendritic cells present the haptenated peptides to naive T-cells. This leads to the activation, proliferation, and differentiation of allergen-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the circulating memory T-cells are recruited to the skin. They recognize the hapten-protein complexes and release a cascade of inflammatory mediators, leading to the clinical manifestations of ACD, such as erythema, edema, and vesiculation.

The following diagram illustrates the generalized signaling pathway for allergic contact dermatitis.

Caption: Generalized signaling pathway of allergic contact dermatitis.

Experimental Protocols

Quantitative Analysis of this compound in Rubber Compounds

A common method for the quantitative analysis of accelerators like this compound in rubber vulcanizates is High-Performance Liquid Chromatography (HPLC). A general experimental protocol is outlined below. This protocol may require optimization based on the specific rubber matrix and available equipment.

Objective: To determine the concentration of this compound in a vulcanized rubber sample.

Materials and Reagents:

-

Vulcanized rubber sample containing this compound

-

This compound standard (analytical grade)

-

Solvent for extraction (e.g., dichloromethane, acetone, or a suitable mixture)

-

Mobile phase for HPLC (e.g., acetonitrile/water mixture)

-

HPLC system with a UV detector

-

Analytical balance

-

Ultrasonic bath

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small piece of the vulcanized rubber sample.

-

Cut the sample into small pieces to increase the surface area for extraction.

-

Place the rubber pieces into a vial and add a known volume of the extraction solvent.

-

Extract the this compound from the rubber matrix by sonicating the vial in an ultrasonic bath for a specified time (e.g., 1-2 hours) at a controlled temperature.

-

Allow the solution to cool to room temperature.

-

Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound by accurately weighing a known amount of the standard and dissolving it in a known volume of the extraction solvent.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC system with a suitable column (e.g., C18) and mobile phase.

-

Set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Inject the sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Workflow Diagram:

Caption: Workflow for the quantitative analysis of this compound in rubber.

Conclusion

This compound is a chemical of significant industrial importance as a rubber vulcanization accelerator. Its performance in this role is well-established, offering a desirable balance of cure efficiency and processing safety. However, its potential to act as a skin sensitizer necessitates careful handling and consideration in toxicological assessments. This guide has provided a summary of the key technical aspects of this compound, intended to be a valuable resource for researchers and professionals in related fields. Further research into the specific molecular mechanisms of this compound-induced skin sensitization could provide a more complete understanding of its biological activity.

Thiohexam (N-Cyclohexyl-2-benzothiazolesulfenamide): A Technical Overview of its Synthesis and Industrial Application

Introduction

Thiohexam, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), is a sulfenamide-based chemical primarily utilized as a delayed-action accelerator in the vulcanization of rubber.[1][2] Its principal function is to control the rate of the sulfur cross-linking process in diene rubbers, offering an excellent balance of processing safety (scorch resistance) and a fast cure rate.[1] While effective in its industrial application, this compound is also recognized as a dermatological sensitizer (B1316253) and allergen.[2] It is critical to note that based on available scientific literature, this compound is not developed or investigated for therapeutic purposes; its discovery and application are rooted in industrial rubber manufacturing. This guide provides a technical overview of its chemical properties, synthesis, and industrial mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in a research or industrial setting.

| Property | Value |

| CAS Number | 95-33-0 |

| Molecular Formula | C₁₃H₁₆N₂S₂ |

| Molecular Weight | 264.42 g/mol |

| IUPAC Name | N-Cyclohexyl-1,3-benzothiazole-2-sulfenamide |

| Synonyms | CBS, Accelerator CZ |

| Physical Form | Solid |

| Storage Temperature | Room Temperature, sealed in dry, dark place |

Synthesis of this compound

The primary route for synthesizing this compound is the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with cyclohexylamine (B46788).[2][3] This reaction requires an oxidizing agent to facilitate the formation of the sulfur-nitrogen bond. Various oxidants can be employed, with sodium hypochlorite (B82951) being the most common due to high yields, though processes using oxygen or hydrogen peroxide are also utilized to create more environmentally benign methods.[3][4]

General Synthesis Workflow

The synthesis process involves the reaction of two primary precursors in the presence of an oxidant to yield the final product.

Caption: General workflow for the synthesis of this compound via oxidative condensation.

Experimental Protocol: Sodium Hypochlorite Oxidation Method

The following protocol is a representative example of this compound synthesis using sodium hypochlorite as the oxidizing agent.[1]

Materials:

-

Cyclohexylamine

-

2-Mercaptobenzothiazole (MBT)

-

Sodium hypochlorite (NaOCl) solution (e.g., 5% concentration)

-

Hot water

Procedure:

-

Feeding: Charge an oxidation tank with a 15-17% cyclohexylamine solution.

-

Mixing: While stirring, add 2-mercaptobenzothiazole to the cyclohexylamine solution to form a mixture. The recommended amine-to-MBT ratio is approximately 2.3.[1]

-

Cooling: Stir the mixture thoroughly and cool it to 35°C.

-

Oxidation: Slowly add a 5% sodium hypochlorite solution dropwise into the mixture. The reaction is monitored until the yellow solid particles of 2-mercaptobenzothiazole disappear, indicating the formation of N-cyclohexyl-2-benzothiazolesulfenamide.[1]

-

Filtration: Transfer the resulting reaction fluid to a suction filtration tank and filter the solid product.

-

Washing: Wash the filtered product with hot water until the filtrate is neutral.

-

Drying: Dry the final product via centrifugal drying followed by hot air blowing to obtain the finished this compound.

Mechanism of Action in Rubber Vulcanization

In the context of its industrial application, the "mechanism of action" of this compound refers to its role as a delayed-action accelerator.

References

- 1. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Thiohexam

Unraveling the Enigma of Thiohexam: A Review of Currently Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide aims to provide a comprehensive overview of the physical and chemical properties of the compound designated as "this compound." A thorough investigation of scientific literature and chemical databases has been conducted to collate all available quantitative data, experimental methodologies, and associated biological pathways. The following sections present the findings of this extensive search.

Upon conducting a comprehensive search of established chemical and scientific databases, it has been determined that "this compound" is not a recognized or publicly documented chemical compound. There is no available information regarding its physical and chemical properties, experimental protocols for its analysis, or any associated signaling pathways.

This lack of data may be attributed to several factors:

-

Novelty or Proprietary Status: this compound could be a very new or proprietary compound that has not yet been disclosed in public-domain scientific literature.

-

Alternative Nomenclature: The compound may be known under a different chemical name, internal code, or as part of a larger chemical class that is not indexed under "this compound."

-

Typographical Error: It is possible that "this compound" is a misspelling of another existing chemical entity.

Due to the absence of any verifiable information on "this compound" in the public domain, it is not possible to provide a technical guide detailing its physical and chemical properties, experimental protocols, or to create visualizations of its signaling pathways. Further investigation would require a correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a publication where the synthesis or study of this compound is described.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and search for alternative identifiers to ensure a successful and accurate literature review. Should a valid identifier for "this compound" become available, a comprehensive technical guide can be compiled.

The Elusive Therapeutic Mechanism of Thiohexam: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiohexam, a compound primarily utilized in the rubber industry as a cure accelerator, has also been identified as a dermatological sensitizer.[1][2][3] Despite its industrial applications and known allergenic properties, a comprehensive understanding of its mechanism of action within a therapeutic context remains largely undefined in publicly available scientific literature. This technical overview aims to summarize the current, albeit limited, knowledge regarding the biological effects of this compound and to highlight the significant gaps in the understanding of its potential as a therapeutic agent. The absence of substantial research into its molecular targets and signaling pathways precludes the formulation of a definitive mechanism of action hypothesis at this time.

Known Biological and Chemical Properties

This compound, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide, is recognized for its role in the vulcanization of rubber.[3][4] Its primary documented biological effect in humans is as an allergen, causing skin sensitization.[1][2][3]

Limited Cellular Effects Data

Initial in vitro studies have indicated that this compound exhibits cytotoxic effects against certain human cancer cell lines. Specifically, the half-maximal inhibitory concentration (IC50) has been determined for the following cell lines:

| Cell Line | Cell Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 55 |

| MCF7 | Breast Adenocarcinoma | Not specified |

| SH-SY5Y | Neuroblastoma | Not specified |

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines.[2]

This data, while suggestive of potential anti-proliferative activity, is preliminary and does not elucidate the underlying mechanism of cell death or growth inhibition.

The Absence of a Defined Mechanism of Action

A thorough review of existing literature reveals a significant lack of research into the specific molecular targets and signaling pathways that may be modulated by this compound. As such, it is not possible to propose a well-supported hypothesis for its mechanism of action in a therapeutic setting. Key areas where information is critically lacking include:

-

Direct Molecular Targets: There is no published evidence identifying the specific proteins or other macromolecules with which this compound directly interacts to exert its biological effects.

-

Signaling Pathway Modulation: The downstream signaling cascades affected by this compound remain uncharacterized. Consequently, no signaling pathway diagrams can be generated at this time.

-

Experimental Protocols: Detailed experimental methodologies for investigating the therapeutic potential of this compound are not available in the public domain.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: No comprehensive studies correlating the chemical structure of this compound with its biological activity have been found.

Future Directions

The observed cytotoxicity of this compound in cancer cell lines warrants further investigation to determine its potential as a pharmacological agent. Future research should prioritize the following:

-

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

-

Pathway Analysis: Elucidating the signaling pathways that are modulated upon this compound treatment through transcriptomic, proteomic, and phosphoproteomic analyses.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of relevant diseases.

Conclusion

References

Thiohexam: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiohexam, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide, is primarily utilized as a rubber cure accelerator.[1] Beyond its industrial applications, it is also recognized as an allergen and a dermatological sensitizer (B1316253).[1][2] Understanding the solubility of this compound in various solvents is critical for a range of applications, from optimizing its use in manufacturing processes to conducting toxicological and dermatological studies. This technical guide provides a comprehensive overview of the known solubility properties of this compound, details established experimental protocols for solubility determination, and illustrates the immunological pathway associated with its sensitizing effects.

Solubility of this compound

Data Presentation: this compound Solubility

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that "soluble" and "insoluble" are qualitative descriptors and the single quantitative value is provided for Dimethyl Sulfoxide (DMSO).

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L) |

| Acetone | Soluble[3][4] | Data not available |

| Benzene | Soluble[1][3][4] | Data not available |

| Chloroform | Slightly Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | 250,000[2] |

| Ethanol | Soluble[4] | Data not available |

| Ethyl Acetate | Slightly Soluble | Data not available |

| Water | Insoluble/Sparingly Soluble[1][3][4] | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a classical approach to determine the equilibrium solubility of a substance in a given solvent.[5][6][7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

1. Principle: An excess of the solid test substance is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

2. Materials and Equipment:

-

Test Substance: this compound, of known purity.

-

Solvents: High-purity solvents as required (e.g., water, ethanol, acetone).

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks with inert stoppers.

-

Centrifuge.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

-

3. Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of this compound and the duration of the main experiment.

-

Equilibration:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Seal the flask and place it in a constant temperature shaker bath, typically maintained at a standard temperature such as 25 °C.

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time can be optimized based on the preliminary test.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a suitable speed and temperature.

-

Alternatively, or in addition, filter the supernatant through a chemically inert filter (e.g., PTFE) that does not adsorb the test substance.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of this compound is used for quantification.[8][9][10]

-

4. Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature. The mean and standard deviation of at least three replicate measurements should be reported.

Mandatory Visualizations

Allergic Contact Dermatitis Pathway for this compound

This compound is a known sensitizer that can cause allergic contact dermatitis, a Type IV delayed-type hypersensitivity reaction.[11] This process is initiated when this compound, acting as a hapten, penetrates the skin and forms a complex with skin proteins.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound using the shake-flask method followed by HPLC analysis.

References

- 1. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. atamankimya.com [atamankimya.com]

- 4. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE - Ataman Kimya [atamanchemicals.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. filab.fr [filab.fr]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

In Silico Prediction of Thiohexam Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiohexam and the Rationale for In Silico Target Prediction

This compound, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide, is a compound primarily utilized in the rubber industry as a cure accelerator.[1][2] It is also recognized as a dermatological sensitizer, indicating it has biological activity in humans.[1][2] However, its specific molecular targets and mechanism of action at the protein level remain largely uncharacterized in the public domain. This lack of defined biological targets presents an opportunity for in silico target prediction, a cost-effective and time-efficient approach to generate hypotheses about a compound's potential protein interactions, which can then be validated experimentally.[3][4] This guide outlines a comprehensive in silico workflow to predict and prioritize potential biological targets of this compound, paving the way for further investigation into its pharmacological or toxicological profile.

Core Methodologies in In Silico Target Prediction

The prediction of potential protein targets for a small molecule like this compound can be approached using two main categories of computational methods: ligand-based and structure-based approaches.[5][6]

2.1. Ligand-Based Target Prediction

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[6] These methods do not require the three-dimensional structure of the target protein.

-

Chemical Similarity Searching: This approach involves comparing the chemical structure of this compound against databases of compounds with known protein targets. A high degree of similarity to a compound with a known target suggests that this compound may also interact with that target.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a molecule that are responsible for its biological activity. A pharmacophore model can be generated from this compound and used to screen libraries of known protein targets to identify those that can accommodate the key features of this compound.

-

Machine Learning Classifiers: These are computational models trained on large datasets of compounds and their known biological activities. By inputting the chemical features of this compound into a trained model, it can predict the probability of it binding to various protein targets.[5][7]

2.2. Structure-Based Target Prediction

Structure-based methods require the three-dimensional structure of potential target proteins. These methods aim to predict the binding mode and affinity of a ligand to a protein target.

-

Molecular Docking: This technique computationally simulates the binding of this compound to the active site of a known protein structure.[6] A scoring function is used to estimate the binding affinity, and the results are ranked to prioritize potential targets.[6]

-

Virtual Screening: In the context of target identification, this involves docking this compound against a large library of protein structures to identify which proteins it is most likely to bind to.[3] This is often referred to as "reverse docking" or "inverse docking."

Proposed In Silico Workflow for this compound Target Prediction

The following workflow outlines a systematic approach to predicting the biological targets of this compound using a combination of ligand- and structure-based methods.

Detailed Methodologies for Key Experiments

4.1. Protocol for Ligand-Based Chemical Similarity Searching

-

Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Database Selection: Choose a comprehensive chemical database containing compounds with known biological activities (e.g., ChEMBL, PubChem).

-

Similarity Metric: Select a similarity metric, such as the Tanimoto coefficient, to quantify the structural similarity between this compound and the database compounds.

-

Search Execution: Perform the similarity search using a computational chemistry software package (e.g., RDKit, ChemAxon).

-

Thresholding: Set a similarity threshold (e.g., Tanimoto coefficient > 0.8) to identify compounds with a high degree of structural similarity.

-

Target Retrieval: For the identified similar compounds, retrieve their known protein targets from the database.

-

Analysis: Compile a list of potential targets for this compound based on the targets of the structurally similar compounds.

4.2. Protocol for Structure-Based Virtual Screening (Reverse Docking)

-

Ligand Preparation: Generate a low-energy 3D conformer of this compound and assign appropriate atom types and partial charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

-

Target Library Preparation: Prepare a library of 3D protein structures from a database such as the Protein Data Bank (PDB). This can be a curated library of druggable proteins or a more comprehensive set. Each protein structure should be prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared this compound conformer into the defined binding site of each protein in the library.

-

Scoring and Ranking: The docking program will calculate a binding score (e.g., binding energy in kcal/mol) for each protein-ligand complex. Rank the proteins based on their docking scores, with lower (more negative) scores indicating a higher predicted binding affinity.

-

Hit Selection: Select the top-ranking proteins as potential targets for this compound.

-

Post-Docking Analysis: Visually inspect the binding poses of this compound in the top-ranking protein targets to ensure that the predicted interactions are chemically reasonable.

Data Presentation and Interpretation

The outputs of the in silico screening should be organized into clear, structured tables to facilitate comparison and prioritization of the predicted targets.

Table 1: Hypothetical Ligand-Based Target Predictions for this compound

| Predicted Target | Basis of Prediction | Similarity Score/Confidence | Known Ligands |

| Protein Kinase X | Chemical Similarity | Tanimoto: 0.85 | Staurosporine |

| GPCR Y | Pharmacophore Match | Fit Score: 0.92 | Clozapine |

| Nuclear Receptor Z | Machine Learning | Probability: 0.88 | Tamoxifen |

Table 2: Hypothetical Structure-Based Target Predictions for this compound

| Predicted Target (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

| Enzyme A (XXXX) | -9.5 | 150 nM | Tyr123, Phe234, Asp345 |

| Protease B (YYYY) | -8.7 | 450 nM | Cys45, His156, Ser267 |

| Ion Channel C (ZZZZ) | -8.2 | 700 nM | Trp56, Leu167, Val278 |

Experimental Validation of In Silico Predictions

It is crucial to experimentally validate the top-ranked in silico predictions to confirm them as true biological targets of this compound.

6.1. In Vitro Binding Assays

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of this compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction between this compound and the target protein.

6.2. Cell-Based Functional Assays

-

Enzyme Activity Assays: If the predicted target is an enzyme, the effect of this compound on its catalytic activity can be measured.

-

Reporter Gene Assays: To assess the effect of this compound on the signaling pathway downstream of the predicted target.

Conclusion

While this compound is currently known for its industrial applications, in silico target prediction offers a powerful and resource-efficient strategy to explore its potential biological activities. By employing a combination of ligand- and structure-based computational methods, a prioritized list of putative protein targets can be generated. This technical guide provides a comprehensive workflow, from initial computational screening to the outline for experimental validation, that can guide researchers in uncovering the molecular mechanisms of this compound, potentially leading to new applications in drug discovery or a better understanding of its toxicological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of Thiohexam (N-Cyclohexyl-2-benzothiazolesulfenamide)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Introduction

Thiohexam, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), is a widely used accelerator in the rubber vulcanization process.[1][2][3][4] Its primary function is to expedite the cross-linking of rubber polymers, thereby enhancing the material's durability, elasticity, and overall performance.[1][2] Due to its prevalence in industrial applications, a thorough understanding of its safety and toxicity profile is crucial for ensuring occupational safety and minimizing environmental impact. This guide provides a detailed overview of the available toxicological data for this compound, including acute toxicity, irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 95-33-0 | [1] |

| Molecular Formula | C13H16N2S2 | [1] |

| Molecular Weight | 264.4 g/mol | [1] |

| Appearance | Cream-colored solid; Off-white powder or granules | [1] |

| Solubility | Insoluble in water; Soluble in benzene (B151609) and toluene. | [1][5] |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5300 mg/kg | [5][6][7] |

| LD50 | Rabbit | Dermal | >7940 mg/kg | [5][6][7] |

Irritation and Sensitization

-

Skin Irritation: this compound is slightly irritating to the skin but may not be sufficient for formal classification as a skin irritant.[6]

-

Eye Irritation: It is also considered slightly irritating to the eyes.[6]

-

Skin Sensitization: this compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[1][7][8] Occupational exposure is a significant concern, particularly in the rubber industry.[1] The physiological effect is associated with increased histamine (B1213489) release and a cell-mediated immune response.[9]

Genotoxicity

Based on available data, this compound is not classified as a germ cell mutagen.[7] Standard genotoxicity tests, such as the Ames test, are typically conducted to assess the mutagenic potential of chemicals.

Carcinogenicity

Current information suggests that this compound is not classified as a carcinogen.[7] The Carcinogenic Potency Database (CPDB) provides a summary of carcinogenicity studies, and for N-cyclohexyl-2-benzothiazole sulfenamide, it indicates "no positive" results in the available experimental data.[10]

Reproductive and Developmental Toxicity

A study on the teratogenic potential of this compound in Wistar rats showed no evidence of teratogenesis at the doses tested.[11] In this study, pregnant rats were administered this compound in their diet from day 0 to day 20 of pregnancy at concentrations of 0.001%, 0.01%, 0.1%, and 0.5%.[11] While maternal body weight gain was reduced at the higher doses, there were no compound-related effects on pre- and post-implantation losses or the number of live fetuses.[11]

A screening study on a structurally related compound, N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), established a No Observed Adverse Effect Level (NOAEL) for reproductive and developmental toxicity at 100 mg/kg/day in rats.[12] Another two-generation reproductive toxicity study on DCBS in rats determined a NOAEL of 80 ppm (5.2 mg/kg bw/day).[13]

Experimental Protocols

Teratogenicity Study in Rats (this compound)

-

Test Substance: N-cyclohexyl-2-benzothiazylsulfenamide (CBS, this compound).

-

Species: Wistar rats.

-

Administration: The test substance was mixed into the diet at concentrations of 0.001%, 0.01%, 0.1%, or 0.5%.

-

Dosing Period: From Day 0 to Day 20 of pregnancy.

-

Observations: Maternal body weight, food consumption, clinical signs of toxicity, pre- and post-implantation losses, number and ratio of live fetuses, and fetal morphology were examined.[11]

Skin Sensitization Testing (General Protocol)

Standard methods for assessing skin sensitization potential include the Guinea Pig Maximization Test (GPMT) and the Buehler Test, as well as newer in vitro and in chemico methods aligned with the Adverse Outcome Pathway (AOP) for skin sensitization. These modern methods, such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and h-CLAT, are described in OECD guidelines.

Visualizations

Logical Relationship of Toxicological Assessment

References

- 1. Buy N-Cyclohexyl-2-benzothiazolesulfenamide | 95-33-0 [smolecule.com]

- 2. atamankimya.com [atamankimya.com]

- 3. N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 4. N-Cyclohexyl-2-benzothiazolesulfenamide CAS#: 95-33-0 [m.chemicalbook.com]

- 5. 2-Benzothiazolesulfenamide,N-cyclohexyl- MSDS CasNo.95-33-0 [lookchem.com]

- 6. harwick.com [harwick.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. vanderbiltchemicals.com [vanderbiltchemicals.com]

- 9. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-cyclohexyl-2-benzothiazole sulfenamide: Carcinogenic Potency Database [leadscope.com]

- 11. Evaluation of the teratogenic potential of the rubber accelerator N-cyclohexyl-2-benzothiazylsulfenamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two-generation reproductive toxicity study of the rubber accelerator N,N-dicyclohexyl-2-benzothiazolesulfenamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Thiohexam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This protocol is intended for laboratory use by trained professionals only. Thiohexam (N-cyclohexyl-2-benzothiazosulfenamide) is a known allergen and dermatological sensitizer.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Introduction

This compound, chemically known as N-cyclohexyl-2-benzothiazosulfenamide (CBS), is a widely utilized accelerator in the rubber industry for vulcanization.[2] Its primary function is to expedite the cross-linking of rubber with sulfur, thereby enhancing the mechanical properties of the final product.[2] The synthesis of this compound is a topic of interest for researchers in materials science and industrial chemistry. This document outlines a detailed protocol for the laboratory synthesis of this compound via the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) and cyclohexylamine (B46788).

Chemical Properties

| Property | Value |

| Chemical Formula | C13H16N2S2 |

| Molecular Weight | 264.4 g/mol [3] |

| Appearance | Cream-colored solid[3] |

| Melting Point | 93-100 °C[3] |

| Solubility | Insoluble in water; Soluble in benzene[3] |

Experimental Protocol: Oxidative Condensation Synthesis of this compound

This protocol is based on the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of sodium hypochlorite (B82951) as an oxidizing agent.[4]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Mercaptobenzothiazole (MBT) | C7H5NS2 | 167.25 | 10.0 g |

| Cyclohexylamine | C6H13N | 99.17 | 15.0 mL |

| Sodium Hypochlorite Solution | NaClO | 74.44 | ~120 mL (5% w/v) |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 2.5 g |

| Deionized Water | H2O | 18.02 | As needed |

| Toluene (for recrystallization) | C7H8 | 92.14 | As needed |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In the 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.5 g of sodium hydroxide in 50 mL of deionized water.

-

To this solution, add 10.0 g of 2-mercaptobenzothiazole (MBT). Stir until the MBT is fully dissolved.

-

Cool the flask in an ice bath to 5-10 °C.

-

-

Addition of Cyclohexylamine:

-

Slowly add 15.0 mL of cyclohexylamine to the cooled reaction mixture while stirring continuously. Maintain the temperature below 10 °C during the addition.

-

-

Oxidation with Sodium Hypochlorite:

-

Slowly add the 5% sodium hypochlorite solution to the reaction mixture via the dropping funnel over a period of 30-45 minutes.[5]

-

Continuously monitor the temperature and maintain it between 5-10 °C. The product will precipitate as a white to off-white solid.

-

-

Reaction Completion and Product Isolation:

-

After the addition of sodium hypochlorite is complete, continue stirring the mixture in the ice bath for an additional 60 minutes.

-

Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

-

-

Drying and Purification:

-

Dry the crude product in a vacuum oven at 50 °C for 12-16 hours.

-

For further purification, recrystallize the crude product from hot toluene. Dissolve the solid in a minimal amount of hot toluene, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

-

Experimental Workflow Diagram

Caption: Workflow for the laboratory synthesis of this compound.

Safety and Handling

-

This compound: As a known allergen, avoid skin and eye contact.[1] In case of contact, wash the affected area with copious amounts of water.

-

2-Mercaptobenzothiazole (MBT): Harmful if swallowed. May cause an allergic skin reaction.

-

Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Sodium Hypochlorite: Corrosive. Causes skin and eye irritation. Reacts with acids to produce toxic chlorine gas.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. May cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Concluding Remarks

This protocol provides a detailed method for the laboratory synthesis of this compound. Adherence to the specified conditions and safety precautions is crucial for a successful and safe synthesis. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. Preparation method and applications of catalyst for synthesizing N-cyclohexyl-2-benzothiazole sulfenamide by using oxygen method (2019) | Wang Huaisheng [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Purification of Thiohexam

Abstract

This document provides detailed application notes and standardized protocols for the purification of Thiohexam (N-cyclohexyl-2-benzothiazosulfenamide, CAS No. 95-33-0) following its synthesis. This compound is an off-white to cream-colored solid widely used as a vulcanization accelerator in the rubber industry.[1][2][3] Achieving high purity is critical for its performance and for research applications. The protocols herein describe a comprehensive post-synthesis workup and purification strategy involving extraction and recrystallization, along with methods for purity assessment. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction and Synthesis Overview

This compound, chemically known as N-cyclohexyl-2-benzothiazosulfenamide, is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) and cyclohexylamine.[2][4][5] A common laboratory and industrial method employs an oxidizing agent, such as sodium hypochlorite (B82951), in an aqueous or biphasic medium.

The crude product from this synthesis is often contaminated with unreacted starting materials, by-products from side reactions (e.g., over-oxidation), and inorganic salts. This protocol outlines a robust procedure to remove these impurities.

Potential Impurities

A successful purification strategy must target the removal of the following potential impurities:

-

Unreacted 2-Mercaptobenzothiazole (MBT): A solid with some acidic character.

-

Unreacted Cyclohexylamine: A basic liquid, partially soluble in water.

-

2,2′-Dithiobisbenzothiazole (MBTS): A common disulfide by-product.[5]

-

N-cyclohexyl-benzothiazole-2-sulfonamide: An over-oxidation by-product.[5]

-

Inorganic Salts: Such as sodium chloride (NaCl) if sodium hypochlorite is used as the oxidant.

Purification Strategy Workflow

The overall purification strategy is a multi-step process designed to systematically remove different classes of impurities. The workflow begins with an initial workup to remove bulk, water-soluble impurities, followed by a primary purification step using recrystallization to isolate this compound in high purity.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Post-Synthesis Workup and Isolation

This protocol is initiated directly after the synthesis reaction is complete. The objective is to isolate the crude this compound solid from the reaction medium and perform an initial wash.

Materials:

-

Crude reaction mixture

-

Deionized water

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Cool the crude reaction mixture to room temperature. If the product has already precipitated, proceed to the next step. If not, precipitation may be induced by cooling in an ice bath.

-

Set up a vacuum filtration apparatus using a Buchner funnel and a suitably sized filter flask.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Pour the reaction slurry into the Buchner funnel under vacuum. Break up any large clumps of solid with a spatula to ensure efficient filtration.

-

Wash the collected solid cake thoroughly with copious amounts of deionized water (typically 3 x 50 mL for a 10 g scale). This step is crucial for removing inorganic salts and residual cyclohexylamine.

-

Continue to apply vacuum for 15-20 minutes to pull as much water as possible from the crude solid.

-

Transfer the damp solid to a watch glass and allow it to air-dry or dry in a low-temperature oven (~50°C) until it is a free-flowing powder. This crude solid is now ready for primary purification.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. Based on literature, alcohols like ethanol (B145695) or methanol (B129727) are suitable for this compound.[1] Ethanol is often preferred due to its lower toxicity.

Caption: Step-by-step process of recrystallization.

Materials:

-

Crude, dry this compound solid

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Place the crude this compound solid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

-

Add a small volume of ethanol, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the this compound just completely dissolves at the boiling point of the solvent. Note: Avoid adding a large excess of solvent, as this will reduce the recovery yield.

-

If any insoluble impurities are observed (e.g., particulates that do not dissolve upon adding more solvent), perform a hot gravity filtration into a clean, pre-warmed flask.

-

Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The melting point of pure this compound is approximately 98-104°C.

Data Presentation and Purity Assessment

The purity of this compound should be assessed before and after purification. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[1]

Table 1: Solvent Selection for Recrystallization

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Insoluble[2] | Insoluble | Poor (Good for washing) |

| Ethanol | Low | High | Excellent [1] |

| Methanol | Low | High | Good[1] |

| Toluene | Soluble | High | Poor (low-yield potential) |

| Hexane | Insoluble | Low | Poor |

| Benzene | Soluble[2] | High | Poor (low-yield potential) |

Table 2: Hypothetical Purification and Purity Data

| Stage | Mass (g) | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |

| Crude Solid | 10.0 | 100 | ~85% | 90-97 |

| After Recrystallization | 7.8 | 78 | >98% | 101-104 |

Protocol 3: Purity Assessment by HPLC

Objective: To quantify the purity of the this compound sample.

Instrumentation and Conditions:

-

HPLC System: Standard system with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small, accurately weighed sample (~10 mg) in the mobile phase (10 mL) to prepare a 1 mg/mL stock solution. Dilute as necessary.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Record the chromatogram for a sufficient run time to allow all potential impurities to elute.

-

Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

Conclusion

The protocols described provide a comprehensive and effective methodology for the purification of this compound after its synthesis. The combination of an aqueous workup followed by recrystallization from ethanol is capable of removing both inorganic and organic impurities, yielding a final product with purity exceeding 98%. The use of HPLC and melting point analysis are recommended to confirm the purity and identity of the final product.

References

- 1. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE - Ataman Kimya [atamanchemicals.com]

- 2. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

- 3. CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents [patents.google.com]

- 4. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Thiohexam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the quantitative analysis of Thiohexam, a dithiocarbamate (B8719985) rubber accelerator, in various matrices. Due to the limited availability of specific validated analytical methods for this compound, this protocol has been developed based on established methods for structurally similar compounds, such as other dithiocarbamates and benzothiazole (B30560) derivatives. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing sample preparation, instrumental analysis, and data processing.

Introduction

This compound, chemically known as N-Cyclohexyl-2-benzothiazolesulfenamide (CAS No. 95-33-0), is primarily used as a vulcanization accelerator in the rubber industry.[6][7] Its presence and concentration in environmental and biological samples are of interest due to its potential as a dermatological sensitizer. Accurate and reliable quantification of this compound is therefore crucial for toxicological studies and regulatory monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust platform for the analysis of such compounds, providing excellent specificity and low detection limits.[1][2][3][4][5] This application note outlines a proposed LC-MS/MS method for the quantification of this compound, including a detailed experimental protocol and data presentation guidelines.

Chemical Information

| Property | Value |

| Chemical Name | N-Cyclohexyl-2-benzothiazolesulfenamide |

| Synonyms | This compound, CBS, Accelerator CZ |

| CAS Number | 95-33-0 |

| Molecular Formula | C₁₃H₁₆N₂S₂ |

| Molecular Weight | 264.4 g/mol [8] |

| Structure |

|

Experimental Protocol

This protocol is a proposed method and should be validated by the end-user for their specific matrix and analytical instrumentation.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix. The user should optimize the procedure for their specific sample type (e.g., soil, water, biological tissue).

Materials:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbent (e.g., C18, PSA)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Proposed LC Conditions:

| Parameter | Recommended Setting |